3-(Piperazin-1-ylmethyl)-1,2,4-oxadiazole
Overview
Description
3-(Piperazin-1-ylmethyl)-1,2,4-oxadiazole is a chemical compound characterized by its unique structure, which includes a piperazine ring attached to a 1,2,4-oxadiazole moiety
Mechanism of Action
Target of Action
It’s worth noting that piperazine derivatives, which are structurally similar, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1 .
Mode of Action
Piperazine derivatives are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
It’s known that piperazine derivatives can influence a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
AZD5305 showed high drug exposure and linear pharmacokinetics after intravenous and oral administration, with a bioavailability close to 100% .
Result of Action
Piperazine derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other piperazine derivatives, it may interact with various enzymes and proteins . The nature of these interactions could be either inhibitory or stimulatory, depending on the specific biomolecule involved .
Cellular Effects
It may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and could potentially affect its localization or accumulation within cells .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperazin-1-ylmethyl)-1,2,4-oxadiazole typically involves the reaction of piperazine with appropriate oxadiazole precursors. One common method is the cyclization of piperazine derivatives with formamide under acidic conditions. The reaction conditions often require heating and the use of catalysts to facilitate the formation of the oxadiazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: 3-(Piperazin-1-ylmethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been investigated for its biological activity, including potential antimicrobial and antiviral properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
3-(Piperazin-1-ylmethyl)-1,2,4-oxadiazole is similar to other compounds containing piperazine and oxadiazole moieties. its unique structure and properties set it apart from these compounds. Some similar compounds include:
Piperazine derivatives: These compounds share the piperazine ring but may have different substituents.
Oxadiazole derivatives: These compounds contain the oxadiazole ring but lack the piperazine moiety.
Properties
IUPAC Name |
3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-3-11(4-2-8-1)5-7-9-6-12-10-7/h6,8H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOBOBNAJKRPAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NOC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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